N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
This compound is a propanamide derivative featuring a dichlorophenyl-substituted furan moiety and a tetrahydrothiophene sulfone group. Such structural motifs are common in agrochemicals and pharmaceuticals, where sulfones and halogenated aryl groups improve target binding and resistance to degradation .
Properties
Molecular Formula |
C18H19Cl2NO4S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO4S/c1-2-18(22)21(13-7-8-26(23,24)11-13)10-14-4-6-17(25-14)15-9-12(19)3-5-16(15)20/h3-6,9,13H,2,7-8,10-11H2,1H3 |
InChI Key |
BWAJECKROMOELR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The final step involves the incorporation of the tetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Aryl Substituents
The following compounds share the core N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide scaffold but differ in substituents on the furan or aryl groups:
Key Observations :
- Halogenation Position : The 2,5-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 3,4-dichloro () or 4-fluoro () analogues, which may influence reactivity in cross-coupling reactions or target binding .
- Sulfone Group : All compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting a shared emphasis on metabolic stability and hydrogen-bonding capacity .
Functional Analogues with Propanamide Backbones
lists propanamide-based agrochemicals, though structurally distinct:
Comparison :
- The target compound’s furan-sulfone-propanamide architecture distinguishes it from simpler herbicidal propanamides (), likely enabling broader biological activity or reduced environmental persistence .
Biological Activity
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 430.3 g/mol. Its structure includes a furan ring, a thiophene moiety, and a dichlorophenyl group, which are known for their biological activities. The propenamide backbone further contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.3 g/mol |
| CAS Number | 898490-79-4 |
Antimicrobial Effects
Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the activity of similar compounds against Escherichia coli and Staphylococcus aureus, suggesting that the presence of the dichlorophenyl group in our compound may enhance its antibacterial efficacy .
Anticancer Potential
The anticancer activity of furan-based compounds has been well-documented. For example, furan derivatives have been shown to induce apoptosis in various cancer cell lines. In vitro studies on related compounds demonstrated cytotoxic effects against colorectal cancer cells, indicating that this compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to therapeutic outcomes. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial activity of various furan derivatives against Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications for treating infections caused by this pathogen. The compound under discussion could be evaluated similarly to assess its efficacy against H. pylori and other resistant strains .
Case Study 2: Anticancer Activity in Colorectal Cancer
In a comparative study on anticancer agents, derivatives similar to this compound were tested against colorectal cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
